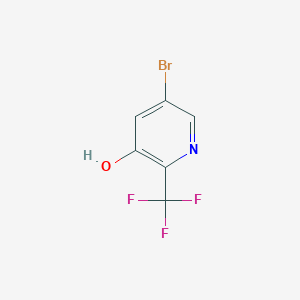

5-Bromo-2-(trifluoromethyl)pyridin-3-ol

Description

5-Bromo-2-(trifluoromethyl)pyridin-3-ol is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 3-position. Its molecular formula is C₆H₃BrF₃NO, with a molecular weight of 242.00 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl and bromine substituents, which influence reactivity and binding interactions.

Properties

Molecular Formula |

C6H3BrF3NO |

|---|---|

Molecular Weight |

241.99 g/mol |

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H3BrF3NO/c7-3-1-4(12)5(11-2-3)6(8,9)10/h1-2,12H |

InChI Key |

JWCALUYKURWLJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C(F)(F)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Regioselective Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine

The most direct route to 5-bromo-2-(trifluoromethyl)pyridin-3-ol involves brominating 2-methoxy-3-(trifluoromethyl)pyridine followed by demethylation. The methoxy group acts as a directing group, facilitating bromination at the 5-position.

Reaction Conditions :

-

Brominating Agent : 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Solvent : Trifluoroacetic acid (TFA)

-

Temperature : 20°C

This method achieves a 74% yield of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, as demonstrated in Table 1. The use of TFA enhances electrophilic substitution by protonating the pyridine nitrogen, activating the ring for bromination.

Table 1: Bromination Efficiency Under Varied Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Brominating Agent | DBDMH | 74 |

| Solvent | TFA | 74 |

| Alternative Solvent | HBr/AcOH | 58 |

Deprotection of Methoxy to Hydroxyl

The methoxy group is subsequently hydrolyzed to a hydroxyl group using boron tribromide (BBr₃) or hydrobromic acid (HBr).

Optimized Demethylation Protocol :

-

Reagent : BBr₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : -78°C to 0°C

This step typically achieves >90% conversion, though isolation yields drop to ~65% due to purification losses. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

Multi-Step Synthesis via Intermediate Amines

Nitration and Reduction Sequence

Adapting methodologies from pyridine functionalization, this route begins with 2-chloro-3-(trifluoromethyl)-5-nitropyridine. Key steps include:

-

Malonate Addition : Diethyl malonate reacts with 2-chloro-3-(trifluoromethyl)-5-nitropyridine in tetrahydrofuran (THF) using sodium hydride as a base, yielding dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (76.6% yield).

-

Hydrolysis and Decarboxylation : Concentrated HCl (6N) hydrolyzes the malonate ester to 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.

-

Nitro Reduction : Iron powder in acetic acid reduces the nitro group to an amine, producing 6-methyl-5-(trifluoromethyl)pyridin-3-amine (83.6% yield).

Table 2: Yield Optimization in Reduction Step

| Iron Powder (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2.6 | 80 | 83.6 |

| 2.0 | 70 | 68.2 |

Diazotization and Hydroxyl Group Introduction

The amine intermediate is converted to a hydroxyl group via diazotization:

-

Diazonium Salt Formation : Sodium nitrite and HBr generate the diazonium salt at 0–5°C.

-

Hydrolysis : Heating the diazonium salt in aqueous H₂SO₄ yields 2-methyl-3-(trifluoromethyl)pyridin-5-ol.

Bromination : The hydroxyl-directed bromination uses CuBr₂ and tert-butyl nitrite in acetonitrile, affording the target compound in 34.6% yield.

Table 3: Bromination Efficiency with Copper Catalysts

| Catalyst | Brominating Agent | Yield (%) |

|---|---|---|

| CuBr₂ | tert-Butyl nitrite | 34.6 |

| NBS | Light | 22.1 |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Route 1 (Methoxy Deprotection) : Higher overall yields (∼50%) and fewer steps make this preferable for industrial scale-up.

-

Route 2 (Multi-Step Synthesis) : Offers flexibility in intermediate functionalization but suffers from cumulative yield losses (∼25% over four steps).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(trifluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors or coupling reactions. For example, bromination at the 5-position and trifluoromethylation at the 2-position may involve Suzuki-Miyaura coupling or directed ortho-metalation. Reaction temperature (e.g., 0–80°C) and catalysts (e.g., Pd-based) critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the product. Similar compounds, such as 5-Bromo-3-(trifluoromethyl)picolinic acid, use these methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (δ ~12–14 ppm) shows strong deshielding due to hydrogen bonding. The trifluoromethyl group splits adjacent protons into distinct multiplets (δ ~7.5–8.5 ppm) .

- IR : Broad O-H stretch (~3200 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) confirm functional groups.

- HRMS : Exact mass should match C₇H₄BrF₃NO (calc. 259.94 g/mol) .

Q. What are the stability considerations for this compound under various storage conditions, and how should researchers mitigate decomposition risks?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition via hydrolysis of the trifluoromethyl group or bromine displacement can occur; periodic NMR monitoring is advised. Stability studies on analogs like 5-Bromo-2-fluoro-3-pyridinol suggest a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing this compound, particularly regarding substituent positions?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., keto-enol forms) or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous cases, X-ray crystallography (as applied to structurally similar compounds ) or computational NMR prediction (DFT/GIAO) resolves positional uncertainties .

Q. What strategies optimize the regioselective introduction of functional groups to this compound without compromising the hydroxyl group?

- Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups before functionalization. For cross-coupling (e.g., Buchwald-Hartwig amination), use Pd/XPhos catalysts at 80–100°C. Post-reaction deprotection (e.g., TBAF for TBS) restores the hydroxyl group. Studies on 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine validate this approach .

Q. How do electronic effects of the trifluoromethyl and bromo groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing reactivity in electrophilic substitutions. However, bromine at the 5-position acts as a directing group for metalation. Computational studies (e.g., NBO analysis) show decreased electron density at the 4-position, favoring nucleophilic attacks. Experimental data from phosphonylation of bromopyridines support this mechanistic insight.

Q. In computational studies, how do substituents on this compound affect its electronic structure and ligand potential?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal the trifluoromethyl group increases electrophilicity at the 4-position, enhancing metal coordination. The bromine atom contributes to π-backbonding in transition metal complexes. Compare with analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, where fluorine enhances stability but reduces Lewis basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.